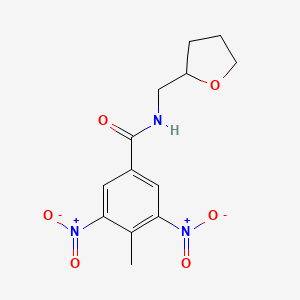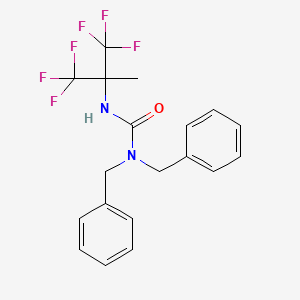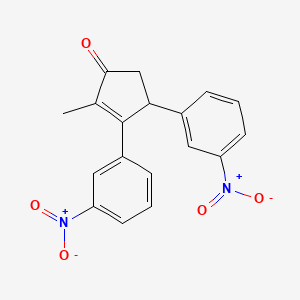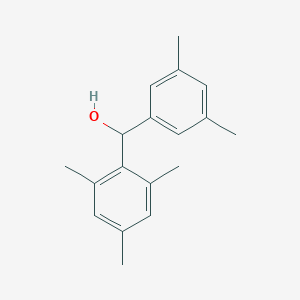
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H15N3O6 and a molecular weight of 309.27 g/mol . This compound is characterized by the presence of a benzamide core substituted with a 4-methyl group, two nitro groups at the 3 and 5 positions, and an oxolan-2-ylmethyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions . The subsequent step involves the reaction of the nitrated intermediate with oxolan-2-ylmethylamine under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of 4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromic acid in acetone.
Major Products Formed
Reduction: Formation of 4-methyl-3,5-diamino-N-(oxolan-2-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 4-carboxy-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide.
Scientific Research Applications
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The oxolan-2-ylmethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes . The overall mechanism of action is influenced by the compound’s ability to form hydrogen bonds and interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3,5-dinitrobenzamide: Lacks the oxolan-2-ylmethyl group, resulting in different solubility and reactivity properties.
3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-methyl-3,5-diamino-N-(oxolan-2-ylmethyl)benzamide: A reduced form of the compound with amino groups instead of nitro groups, leading to different chemical and biological properties.
Uniqueness
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of both nitro groups and the oxolan-2-ylmethyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H15N3O6 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
4-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H15N3O6/c1-8-11(15(18)19)5-9(6-12(8)16(20)21)13(17)14-7-10-3-2-4-22-10/h5-6,10H,2-4,7H2,1H3,(H,14,17) |
InChI Key |
SRUBONBFSBVIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NCC2CCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)


![7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12467694.png)

![{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12467700.png)
![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12467702.png)
![N-(3-chloro-4-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467703.png)

![Diethyl [phenyl(phenylamino)methyl]phosphonite](/img/structure/B12467710.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide](/img/structure/B12467718.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12467726.png)
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B12467736.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B12467742.png)
